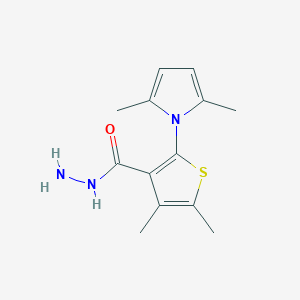

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide

Description

The compound 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide features a thiophene core substituted with two methyl groups at positions 4 and 5, a 2,5-dimethylpyrrole moiety at position 2, and a carbohydrazide functional group at position 2. Its molecular formula is C₁₄H₁₈N₄OS, with a molecular weight of 290.38 g/mol . The thiophene and pyrrole rings contribute aromaticity and electronic effects, which may influence reactivity and pharmacological properties.

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-7-5-6-8(2)16(7)13-11(12(17)15-14)9(3)10(4)18-13/h5-6H,14H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTLPNPNMSADQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C(=C(S2)C)C)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328069 | |

| Record name | 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788899 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330452-06-7 | |

| Record name | 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide typically involves the condensation of 2,5-dimethylpyrrole with a suitable thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrazide derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The conditions for these reactions are typically mild to moderate temperatures and the use of inert solvents to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazide derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that DMTCH exhibits significant anticancer properties. Research has shown that compounds featuring the pyrrole and thiophene moieties can inhibit cancer cell proliferation. DMTCH, through its structural characteristics, may interfere with specific cellular pathways associated with tumor growth.

Case Study: In Vitro Studies

In vitro studies conducted on various cancer cell lines demonstrated that DMTCH effectively induced apoptosis and inhibited cell cycle progression. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Antimicrobial Properties

DMTCH has also been evaluated for its antimicrobial properties against a range of bacterial strains. The presence of the thiophene ring enhances its ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.

Table 1: Antimicrobial Activity of DMTCH

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Pesticidal Activity

DMTCH has been explored as a potential pesticide due to its structural similarity to known agrochemicals. Its efficacy in controlling pests while being less toxic to non-target organisms is a significant advantage.

Field Trials

Field trials have shown that formulations containing DMTCH can reduce pest populations effectively while promoting plant health. The compound appears to disrupt pest feeding mechanisms and reproductive capabilities.

Plant Growth Promotion

Emerging research suggests that DMTCH may enhance plant growth by stimulating root development and nutrient uptake. This property is particularly beneficial in sustainable agriculture practices.

Conductive Polymers

DMTCH has been investigated as a building block for synthesizing conductive polymers. Its electron-rich structure allows for enhanced conductivity when incorporated into polymer matrices.

Table 2: Conductivity Measurements of DMTCH-Based Polymers

| Polymer Type | Conductivity (S/m) |

|---|---|

| Poly(3,4-ethylenedioxythiophene) | 0.15 |

| Polyvinylidene fluoride | 0.05 |

Sensor Development

The unique electronic properties of DMTCH make it suitable for sensor applications, particularly in detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential medicinal applications . The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Core Structure: The thiophene ring in the target compound provides a planar aromatic system distinct from the benzene (compound 19) or pyrrolidine (compound 7) cores. Thiophene’s electron-rich nature may enhance interactions with biological targets compared to saturated systems like pyrrolidine .

Functional Groups: Carbohydrazide vs. Carboxamide/Sulfonamide: The -CONHNH₂ group in the target compound offers two hydrogen-bond donors, unlike carboxamides (-CONHR) or sulfonamides (-SO₂NHR). This may enhance binding to enzymes or receptors, as seen in hydrazide-based antimicrobial agents . Pyrrole Substitution: All compounds share a 2,5-dimethylpyrrole group, which contributes steric bulk and modulates electronic properties. The allyl and methoxyphenoxy groups in compound 4 () introduce additional hydrophobicity, affecting membrane penetration in biological systems .

Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide is C₁₃H₁₅N₃OS. Its structure comprises a pyrrole ring and a thiophene moiety, both of which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 229.35 g/mol |

| Melting Point | 110–113 °C |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that compounds containing pyrrole and thiophene rings exhibit significant antioxidant properties. The presence of these rings allows for effective scavenging of free radicals, which can prevent oxidative stress in cells. A study demonstrated that derivatives of pyrrole showed enhanced antioxidant activity compared to their non-pyrrole counterparts .

Anticancer Properties

The compound has shown promise in anticancer studies. For instance, derivatives similar to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells .

Table: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 10 | ROS generation leading to cell death |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Studies have shown that similar hydrazone derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival .

Case Study: Antibacterial Efficacy

In a recent study, a related compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) value of 64 µg/mL against both strains, indicating strong antibacterial properties .

The biological activity of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbohydrazide is attributed to several mechanisms:

- Free Radical Scavenging : The electron-rich nature of the pyrrole ring allows it to interact with free radicals effectively.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Membrane Disruption : Its hydrophobic thiophene structure facilitates insertion into lipid membranes, leading to increased permeability and subsequent cell lysis in bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.